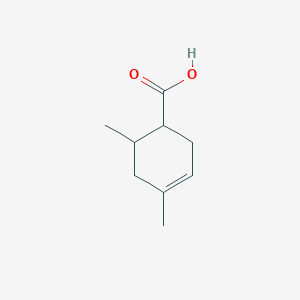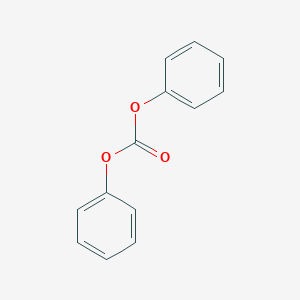
n-Acetyl-n-hydroxy-l-ornithine
Overview
Description
n-Acetyl-n-hydroxy-l-ornithine is a derivative of l-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the nitrogen atom of the ornithine molecule. It is known for its metal-chelating properties and is often found in siderophores, which are molecules that bind and transport iron in microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-acetyl-n-hydroxy-l-ornithine typically involves the hydroxylation of l-ornithine followed by acetylation. One common method includes the use of flavin-dependent monooxygenases to hydroxylate l-ornithine, forming n-hydroxy-l-ornithine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the hydroxylation and acetylation steps, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-n-hydroxy-l-ornithine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to n-acetyl-l-ornithine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as n-acetyl-l-ornithine, n-hydroxy-l-ornithine, and other acylated forms .
Scientific Research Applications
n-Acetyl-n-hydroxy-l-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-chelating agents.
Biology: The compound is studied for its role in microbial iron acquisition and metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is utilized in the production of siderophores for agricultural and environmental applications
Mechanism of Action
The primary mechanism of action of n-acetyl-n-hydroxy-l-ornithine involves its ability to chelate metal ions, particularly iron. This chelation process is facilitated by the hydroxyl and acetyl groups, which form stable complexes with metal ions. These complexes are then transported across cell membranes, aiding in iron uptake and homeostasis in microorganisms .
Comparison with Similar Compounds
Similar Compounds
n-Acetyl-l-ornithine: Lacks the hydroxyl group, making it less effective in metal chelation.
n-Hydroxy-l-ornithine: Lacks the acetyl group, which affects its stability and reactivity.
n-Acetyl-n-hydroxy-dl-ornithine: A racemic mixture with different stereochemical properties
Uniqueness
n-Acetyl-n-hydroxy-l-ornithine is unique due to its dual functional groups, which enhance its metal-chelating ability and stability. This makes it particularly valuable in applications requiring efficient and selective metal ion binding .
Properties
IUPAC Name |
(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZHSHCYVQASCO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(CCC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940440 | |
| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18928-01-3, 37552-50-4 | |
| Record name | delta-N-Acetyl-delta-N-hydroxy-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)










